molecular formula C26H32N2O3S B1669779 Daledalin tosylate CAS No. 23226-37-1

Daledalin tosylate

Cat. No.: B1669779
CAS No.: 23226-37-1
M. Wt: 452.6 g/mol
InChI Key: HCIFDIMOPGHYSI-UHFFFAOYSA-N
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Description

Daledalin tosylate: is a chemical compound that was developed in the 1970s by Pfizer as a selective norepinephrine reuptake inhibitor. It was primarily investigated for its potential antidepressant effects. The compound is known for its ability to potentiate the action of catecholamines and reverse hypothermia induced by noradrenaline .

Preparation Methods

Synthetic Routes and Reaction Conditions: Daledalin tosylate can be synthesized by the reduction of amedalin with diborane . The process involves the conversion of the hydroxyl group into a good leaving group through the use of sulfonyl chlorides such as p-toluenesulfonyl chloride .

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, ensuring that the compound meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: Daledalin tosylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with tosylates typically yield alkyl halides or other substituted compounds .

Scientific Research Applications

Chemistry: Daledalin tosylate is used in organic synthesis as a reagent for creating good leaving groups, facilitating various chemical transformations .

Biology and Medicine: In biological research, this compound has been studied for its effects on norepinephrine reuptake and its potential as an antidepressant . Although it was not marketed, it provided valuable insights into the development of selective norepinephrine reuptake inhibitors.

Industry: The compound is used in the pharmaceutical industry for research and development of new antidepressant drugs. Its ability to potentiate catecholamines makes it a valuable tool in neuropharmacological studies .

Properties

CAS No.

23226-37-1

Molecular Formula

C26H32N2O3S

Molecular Weight

452.6 g/mol

IUPAC Name

4-methylbenzenesulfonic acid;N-methyl-3-(3-methyl-1-phenyl-2H-indol-3-yl)propan-1-amine

InChI

InChI=1S/C19H24N2.C7H8O3S/c1-19(13-8-14-20-2)15-21(16-9-4-3-5-10-16)18-12-7-6-11-17(18)19;1-6-2-4-7(5-3-6)11(8,9)10/h3-7,9-12,20H,8,13-15H2,1-2H3;2-5H,1H3,(H,8,9,10)

InChI Key

HCIFDIMOPGHYSI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1(CN(C2=CC=CC=C21)C3=CC=CC=C3)CCCNC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1(CN(C2=CC=CC=C21)C3=CC=CC=C3)CCCNC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Daledalin tosylate;  UK-3557-15;  UK3557-15;  UK 3557-15;  UK-355715;  UK355715;  UK 355715.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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